1-chloro-2-(chloromethyl)cyclopropane-1-carboxylic acid
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Overview
Description
1-chloro-2-(chloromethyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative with the molecular formula C5H6Cl2O2 It is characterized by the presence of a cyclopropane ring substituted with a carboxylic acid group, a chloromethyl group, and a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-chloro-2-(chloromethyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors. One common method is the reaction of 1-chloro-2-(chloromethyl)cyclopropane with carbon dioxide under specific conditions to introduce the carboxylic acid group. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized processes to maximize efficiency and minimize costs. These processes often utilize continuous flow reactors and advanced separation techniques to ensure the consistent production of high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
1-chloro-2-(chloromethyl)cyclopropane-1-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic reagents.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction can be used to convert the carboxylic acid group to an alcohol or other reduced forms.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate or chromium trioxide are often used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cyclopropane derivatives, while oxidation and reduction reactions can produce a range of oxidized or reduced products .
Scientific Research Applications
1-chloro-2-(chloromethyl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-chloro-2-(chloromethyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or proteins, affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
Cyclopropanecarboxylic acid: Lacks the chloromethyl and chlorine substituents.
1-chloro-2-methylpropane: Contains a similar cyclopropane ring but with different substituents.
Properties
IUPAC Name |
1-chloro-2-(chloromethyl)cyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6Cl2O2/c6-2-3-1-5(3,7)4(8)9/h3H,1-2H2,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOPPRLFCJUEYDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(C(=O)O)Cl)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Cl2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1824203-65-7 |
Source
|
Record name | 1-chloro-2-(chloromethyl)cyclopropane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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